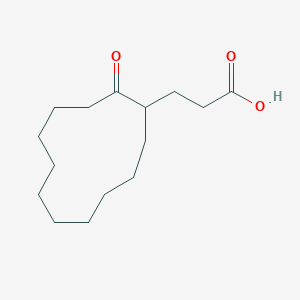

3-(2-Oxocyclododecyl)propanoic acid

Overview

Description

3-(2-Oxocyclododecyl)propanoic acid is a chemical compound with the molecular formula C15H26O3 . It has an average mass of 254.365 Da and a monoisotopic mass of 254.188202 Da . It is a long-chain dicarboxylic acid that has drawn significant interest in recent years due to its numerous potential applications in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of 3-(2-Oxocyclododecyl)propanoic acid consists of 15 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms . The exact structure is not provided in the available sources.Scientific Research Applications

Pharmacological Applications

Cancer Therapy and Prevention

Oleanolic acid and its synthetic derivatives, including 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO) and its variations, have demonstrated potential in cancer therapy and prevention. These compounds can modulate multiple signaling pathways in tumor cells, showing potent antiangiogenic and antitumor activities in rodent cancer models, with some currently being evaluated in phase I studies in cancer patients (Shanmugam et al., 2014).

Industrial and Synthetic Chemistry Applications

Photogeneration of Hydrogen from Water

A system based on [Pt(tolylterpyridine)(phenylacetylide)]+ as a photosensitizer, [Co(dmgH)2pyCl]2+ as a molecular catalyst, and triethanolamine (TEOA) as a sacrificial reducing agent has been developed for visible light-driven hydrogen production from water. This innovative approach demonstrates a feasible method for renewable energy generation, showcasing the integration of nanostructures into multifunctional devices for light-induced controlled release, sensing, and information processing (Du et al., 2008).

Catalytic Oxidation Processes

Transition-metal complexes play a crucial role in liquid-phase catalytic oxidation, vital for several industrial processes. Developments in homolytic systems, like the transformation of cyclohexane into adipic acid and the oxidation of p-xylene to terephthalic acid, alongside heterolytic chemistry advancements such as propene epoxidation, signify the importance of these complexes in enhancing the efficiency and sustainability of chemical production (Brégeault, 2003).

Propionic Acid Production via Sugar Fermentation

Propionic acid, along with n-propanol and propylene, has been identified as a chemical with potential for fermentative production from carbohydrates. The evaluation of sugar fermentation processes for propionic acid production has reached yields and productivities at commercial levels, highlighting a viable bio-chemical route to these materials. This research provides a foundation for developing cost-competitive, biologically derived propionic acid and its derivatives, focusing on product yield from sugar as a critical success factor (Rodriguez et al., 2014).

properties

IUPAC Name |

3-(2-oxocyclododecyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O3/c16-14-10-8-6-4-2-1-3-5-7-9-13(14)11-12-15(17)18/h13H,1-12H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJHEHCSBAMCBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(=O)C(CCCC1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379368 | |

| Record name | 3-(2-oxocyclododecyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Oxocyclododecyl)propanoic acid | |

CAS RN |

22575-75-3 | |

| Record name | 3-(2-oxocyclododecyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid](/img/structure/B1597696.png)